2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups yields amines.
Scientific Research Applications
2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-3-methylpyrazole: Similar in structure but lacks the phenol group.
2-(Difluoromethyl)pyrazole: Lacks the amino and phenol groups, making it less versatile in chemical reactions.
Uniqueness
2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol is unique due to the presence of both the difluoromethyl group and the phenol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H12ClF2N3O |
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Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17;/h1-6,11,17H,7H2,(H,14,15);1H |
InChI Key |
BGZCELZYJHOSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O.Cl |
Origin of Product |
United States |
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